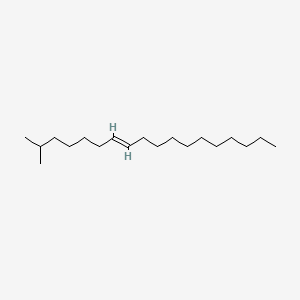
cis-2-Methyl-7-octadecene
Overview
Description
“Cis-2-Methyl-7-octadecene” is a chemical compound with the molecular formula C19H38 . It is also known by other names such as Disparlure olefin, (7Z)-2-Methyl-7-octadecene, 2-Methyl-7-octadecene, Z; 2-Methyl- (Z)-7-octadecene, and 7-Octadecene, 2-methyl-, (7Z) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13- . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Catalysis and Chemical Reactions : A study by Brégeault et al. (1988) explored the use of rhenium catalysts for the metathesis of methyl oleate, involving cis-1 and trans-/cis- ratios in compounds like 9-octadecene. This research highlights the role of cis-2-Methyl-7-octadecene in catalytic processes and chemical synthesis (Brégeault et al., 1988).
Antimicrobial Activity : Ahmed, Ahmad, and Osman (1985) studied derivatives of isoricinoleic acid, including compounds related to this compound, for their antimicrobial properties. This indicates potential applications in the development of antimicrobial agents (Ahmed, Ahmad, & Osman, 1985).
Environmental Entomology : Cardé et al. (1977) investigated the use of this compound in pheromone studies for the gypsy moth. Their research provides insights into the use of this compound in environmental and biological studies, particularly in understanding insect behavior (Cardé et al., 1977).
Photocatalysis : Yanagida, Mizumoto, and Pac (1986) described the use of this compound in photocatalytic processes, particularly in the cis-trans photoisomerization of alkenes. This highlights its potential applications in the field of photocatalysis and materials science (Yanagida, Mizumoto, & Pac, 1986).
Polymerization and Nanocrystal Synthesis : Dhaene et al. (2019) discussed the spontaneous polymerization of 1-octadecene, a related compound, under certain conditions. This research is relevant for understanding the behavior of this compound in high-temperature nanocrystal synthesis and polymerization processes (Dhaene et al., 2019).
Solar Cells and Material Science : Kar, Agrawal, and Hillhouse (2011) investigated the formation pathway of CuInSe2 nanocrystals in solar cells, using solvents like 1-octadecene. Understanding the role of compounds like this compound in such processes can be crucial for developing more efficient and cost-effective solar cells (Kar, Agrawal, & Hillhouse, 2011).
Enantioselective Epoxidation in Organic Chemistry : Research by Curci et al. (1995) on the enantioselective epoxidation of unfunctionalized alkenes, including this compound, highlights its application in producing optically active compounds, a crucial aspect of organic synthesis (Curci et al., 1995).
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of cis-2-Methyl-7-octadecene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Octadecene", "2-Methyl-2-butene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Sulfuric acid", "Sodium sulfate", "Magnesium", "Diethyl ether", "Bromine" ], "Reaction": [ "The first step involves the reaction of octadecene with 2-methyl-2-butene in the presence of sodium borohydride as a reducing agent to yield cis-2-methyl-7-octadecen-1-ol.", "Next, the alcohol is dehydrated using sulfuric acid to obtain cis-2-methyl-7-octadecene.", "The crude product is then washed with water and dried over sodium sulfate.", "In the next step, cis-2-methyl-7-octadecene is reacted with magnesium in diethyl ether to form the Grignard reagent.", "Finally, the Grignard reagent is reacted with bromine in the presence of ethanol to yield the desired product, cis-2-Methyl-7-octadecene." ] } | |
CAS No. |
35354-39-3 |
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-2-methyloctadec-7-ene |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+ |
InChI Key |
XDBKLFODBADBED-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCC(C)C |
SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
| 51050-50-1 | |
Synonyms |
2-methyl-7-octadecene 2-methyloctadec-7-ene 2me-Z7-18Hy |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of cis-2-Methyl-7-octadecene isolated from Adansonia digitata leaf extract?
A: The provided research article primarily focuses on the isolation and identification of this compound alongside two other compounds, D-Limonene and Thunbergol, from Adansonia digitata leaf extract. [] While the study highlights the antioxidant potential of the leaf extract, it does not delve into specific biological activities or mechanistic studies for this compound itself.
Q2: Are there any spectroscopic data available for this compound identified in this study?
A: Unfortunately, the research article does not provide specific spectroscopic data (NMR, FTIR) for the isolated this compound. [] Further research and detailed characterization are needed to elucidate its structural properties comprehensively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
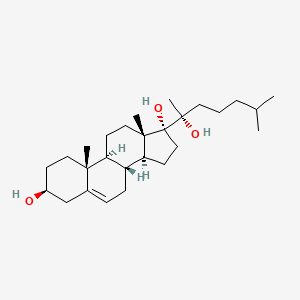
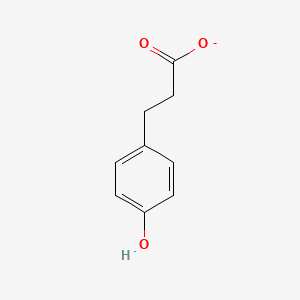
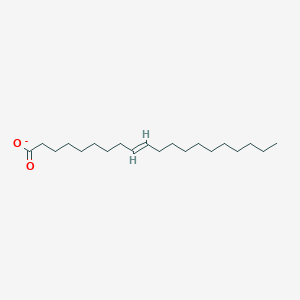
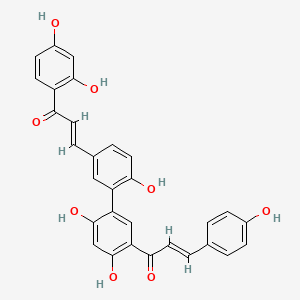
![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
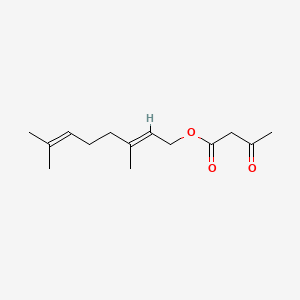
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)
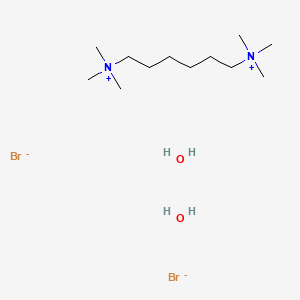
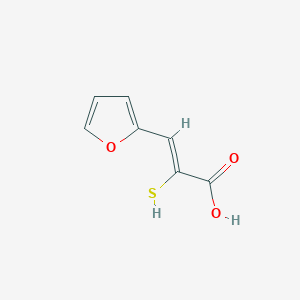
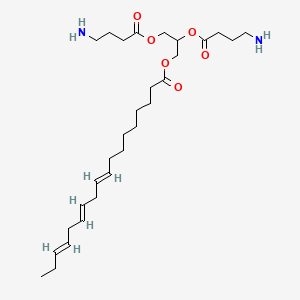
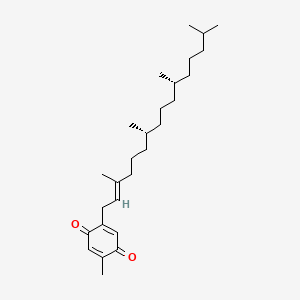
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
